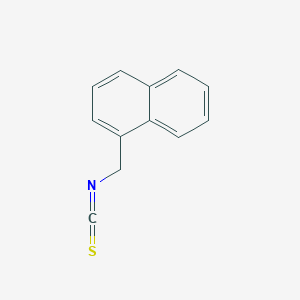

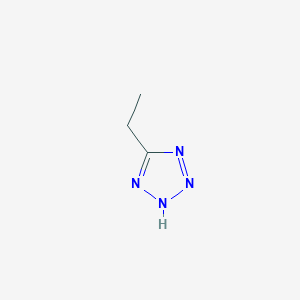

5-etil-1H-1,2,3,4-tetrazol

Descripción general

Descripción

5-ethyl-1H-1,2,3,4-tetrazole (EET) is an organic compound with a unique structure that has been studied extensively in recent years. EET is a five-membered ring containing four nitrogen atoms, one carbon atom, and one hydrogen atom. It is a colorless and odorless solid, with a melting point of 66.6 °C. EET is a versatile molecule that has been used in a variety of scientific applications, including synthesis, drug delivery, and biochemistry.

Aplicaciones Científicas De Investigación

Aplicaciones medicinales y farmacéuticas

El tetrazol y sus derivados, incluido el 5-etil-1H-1,2,3,4-tetrazol, juegan un papel muy importante en las aplicaciones medicinales y farmacéuticas . Se han utilizado como un reemplazo bioisostérico para los ácidos carboxílicos en la química medicinal .

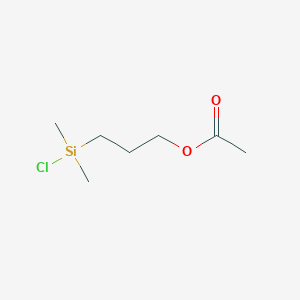

Síntesis de oligonucleótidos

El 1H-tetrazol y sus derivados se emplean ampliamente en la síntesis de oligonucleótidos como activadores ácidos del proceso de acoplamiento . Por ejemplo, el 5-(etiltio)-1H-tetrazol (ETT) es un activador eficiente que activa los fosforamiditos de nucleósidos hacia la condensación con un nucleósido para formar fosfatos de dinucleósido durante la síntesis de oligonucleótidos .

Síntesis ecológica

La síntesis de derivados de tetrazol, incluido el this compound, se puede abordar de manera ecológica, como el uso de agua como solvente, condiciones moderadas, no tóxicas, extracciones fáciles, configuración fácil, bajo costo, etc., con rendimientos buenos a excelentes .

Actividades biológicas

Los tetrazoles tienen una amplia gama de actividades biológicas, incluidas las actividades antibacteriana, antifúngica, antitumoral, analgésica, antinociceptiva, antimicobacteriana, antidiabética, anticonvulsiva, inhibitoria de la ciclooxigenasa, antiinflamatoria y antihipertensiva .

Formación de compuestos metálicos estables y complejos moleculares

La densidad electrónica de nitrógeno del tetrazol da como resultado la formación de muchos compuestos metálicos estables y complejos moleculares .

Reactividad similar a los compuestos aromáticos

La reactividad del tetrazol 5-sustituido es similar a la de los compuestos aromáticos. El tetrazol es un compuesto aza de cinco miembros con 6π electrones .

Mecanismo De Acción

Target of Action

5-Ethyl-1H-1,2,3,4-tetrazole, also known as 5-ethyl-2h-tetrazole, is a synthetic organic compound that is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry . It can be used as a substituent of various functional groups in the development of biologically active substances . The primary targets of this compound are therefore dependent on the specific biologically active substances it is incorporated into.

Mode of Action

The mode of action of 5-ethyl-1H-1,2,3,4-tetrazole is primarily through its interaction with its targets as an isosteric replacement for carboxylic acids . This means that it mimics the structure and function of carboxylic acids, allowing it to interact with the same targets without being metabolized or broken down . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Biochemical Pathways

The biochemical pathways affected by 5-ethyl-1H-1,2,3,4-tetrazole are largely dependent on the specific biologically active substances it is incorporated into. As an isosteric replacement for carboxylic acids, it can potentially affect a wide range of biochemical pathways that involve carboxylic acids . .

Pharmacokinetics

As an isosteric replacement for carboxylic acids, it is expected to be resistant to metabolism, which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of 5-ethyl-1H-1,2,3,4-tetrazole’s action are primarily through its role as an isosteric replacement for carboxylic acids . By mimicking the structure and function of carboxylic acids, it can interact with the same molecular and cellular targets without being metabolized or broken down . This can result in the activation of nucleoside phosphoramidites towards condensation with a nucleoside to form dinucleoside phosphates during oligonucleotide synthesis .

Action Environment

The action, efficacy, and stability of 5-ethyl-1H-1,2,3,4-tetrazole can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by conditions such as temperature, pH, and the presence of other chemicals . .

Safety and Hazards

Direcciones Futuras

Tetrazoles have broad applications in numerous fields such as in medicine, biochemistry, pharmacology, and in industry as materials . They are also investigated as potential explosives and as rocket propellant components based on their high energy properties . Future research in this field is expected to explore more about the properties and applications of tetrazoles .

Análisis Bioquímico

Biochemical Properties

5-Ethyl-1H-1,2,3,4-tetrazole plays a significant role in biochemical reactions. It is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .

Molecular Mechanism

It is known that tetrazoles can undergo controlled thermal decomposition to form highly reactive nitrilimines . These can in turn undergo a variety of 1,3-dipolar cycloaddition reactions .

Temporal Effects in Laboratory Settings

Tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents .

Dosage Effects in Animal Models

Some tetrazole derivatives have been shown to exhibit anti-inflammatory activity in animal models of inflammation .

Metabolic Pathways

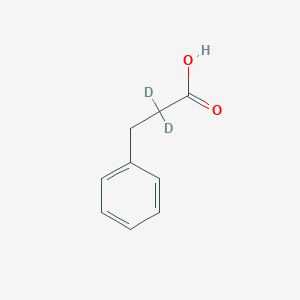

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .

Transport and Distribution

Tetrazoles are known to be soluble in water and acetonitrile , suggesting that they may be readily transported and distributed within biological systems.

Subcellular Localization

Given its solubility in water and acetonitrile , it may be able to cross cell membranes and localize to various subcellular compartments.

Propiedades

IUPAC Name |

5-ethyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRMPMCAOPMOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902468 | |

| Record name | NoName_1712 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16687-59-5 | |

| Record name | NSC11137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

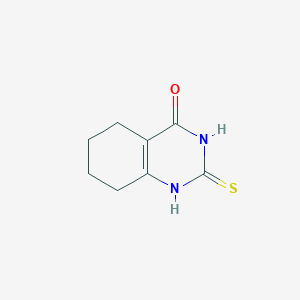

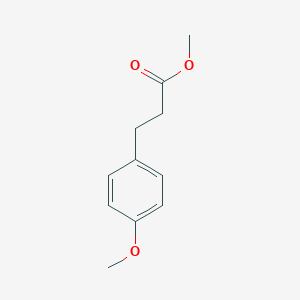

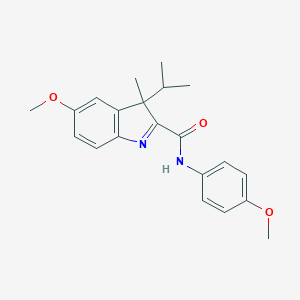

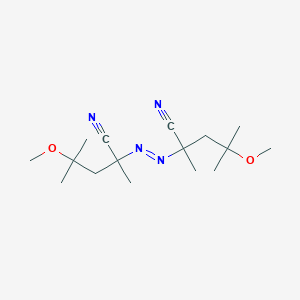

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)

![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)

![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)